Methyl(2,4,5-trimethoxyphenyl)sulfane

Description

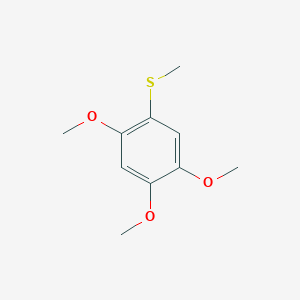

Methyl(2,4,5-trimethoxyphenyl)sulfane is a sulfur-containing aromatic compound characterized by a methyl group bonded to a sulfur atom, which is further attached to a phenyl ring substituted with methoxy groups at the 2-, 4-, and 5-positions. Its molecular formula is C₁₀H₁₄O₃S, with a molecular weight of 214.07 g/mol. The 2,4,5-trimethoxy substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions such as weak C–H⋯O hydrogen bonds .

Properties

CAS No. |

2570-46-9 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

1,2,4-trimethoxy-5-methylsulfanylbenzene |

InChI |

InChI=1S/C10H14O3S/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 |

InChI Key |

FXUKIPYCEPNZBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1OC)SC)OC |

Origin of Product |

United States |

Preparation Methods

General Procedure and Reaction Mechanism

The palladium-catalyzed cross-coupling method represents one of the most efficient pathways for synthesizing methyl(2,4,5-trimethoxyphenyl)sulfane. This approach utilizes N-tosylhydrazones and methyl sulfides in the presence of a palladium catalyst. The reaction proceeds via a tandem palladium-catalyzed coupling and sulfur alkylation process.

Key steps include:

- Substrate Preparation : N-Tosylhydrazones derived from 2,4,5-trimethoxybenzaldehyde are reacted with methyl sulfides.

- Catalytic System : Palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) or tris(dibenzylideneacetone)dipalladium(0) ($$ \text{Pd}2(\text{dba})_3 $$) with DavePhos as a ligand.

- Base and Solvent : Lithium tert-butoxide ($$ \text{LiOtBu} $$) in dioxane at 100°C for 2.5 hours.

The mechanism involves oxidative addition of the N-tosylhydrazone to palladium, followed by transmetalation with the methyl sulfide. Reductive elimination yields the target sulfide with high regioselectivity.

Optimization and Yield

Under optimized conditions, this method achieves yields up to 75% for this compound. Critical parameters include:

- Catalyst loading: 5 mol% $$ \text{Pd}2(\text{dba})3 \cdot \text{CHCl}_3 $$.

- Ligand-to-catalyst ratio: 2:1 (DavePhos:Pd).

- Reaction temperature: Strict control at 100°C to prevent desulfurization side reactions.

Aryne-Mediated Sulfur Insertion

Aryne Generation and Sulfoxide Participation

An alternative route exploits aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This method, reported by Li et al., involves a sulfur-oxygen bond insertion reaction between sulfoxides and arynes.

The procedure entails:

Mechanistic Insights and Yield

The reaction proceeds through a sulfur ylide intermediate, where the aryne inserts into the S-O bond of the sulfoxide. Subsequent methylene transfer and rearrangement yield the sulfide. Despite its novelty, this method provides lower yields (10–15%) compared to palladium-catalyzed approaches. Challenges include competitive dimerization of arynes and over-oxidation of sulfides to sulfones.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below summarizes critical metrics for both methods:

Limitations and Advancements

- Palladium Method : Requires stringent anhydrous conditions and poses challenges in catalyst recovery. Recent advances employ supported palladium nanoparticles to enhance recyclability.

- Aryne Method : Limited by low yields but offers atom economy. Modifications using flow chemistry have reduced reaction times to 6 hours.

Emerging Methodologies

Nucleophilic Aromatic Substitution

Preliminary studies suggest that this compound may be synthesized via nucleophilic aromatic substitution (SNAr). In this approach, a methylthiolate anion ($$ \text{CH}_3\text{S}^- $$) displaces a leaving group (e.g., bromide) on 2,4,5-trimethoxybromobenzene. However, the electron-rich aromatic ring hinders reactivity, necessitating polar aprotic solvents (DMF) and elevated temperatures (120°C).

Chemical Reactions Analysis

Types of Reactions

Methyl(2,4,5-trimethoxyphenyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(2,4,5-trimethoxyphenyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2,4,5-trimethoxyphenyl)sulfane involves its interaction with various molecular targets and pathways . The sulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways . The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding to target proteins and enzymes .

Comparison with Similar Compounds

Key Observations :

- 2,4,5- vs.

- 3,4,5-Substitution : Compounds like Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane exhibit higher molecular weights and steric bulk due to the tosyl group, improving thermal stability .

Functional Group Comparisons

Sulfane vs. Sulfonate Derivatives

Implications :

- Sulfane derivatives exhibit lower reactivity compared to sulfonate esters, making them suitable for applications requiring controlled electronic modulation (e.g., organic semiconductors) .

Photophysical and Electronic Properties

The 2,4,5-trimethoxyphenyl group in 2,4,5-TMBC (a structurally related chalcone derivative) demonstrates solvent-dependent photophysical behavior, with strong charge-transfer characteristics in polar solvents . This compound likely shares similar electronic properties due to its electron-donating methoxy groups, though its sulfur linkage may alter conjugation pathways.

Biological Activity

Methyl(2,4,5-trimethoxyphenyl)sulfane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with three methoxy groups at the 2, 4, and 5 positions, linked to a sulfane group. The presence of these methoxy groups influences the compound's reactivity and biological activity. The sulfone functional group is critical for its biological effects, as it is associated with various bioactive compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance:

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 4 to 8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus .

The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

This compound has also shown promise as an anticancer agent. Its mechanism of action appears to involve inducing apoptosis in cancer cells through the mitochondrial pathway. Key findings include:

- In vitro Studies : The compound has demonstrated cytotoxic effects on various cancer cell lines, leading to reduced cell viability and increased apoptosis markers such as caspase-3 activation .

- In vivo Efficacy : In animal models, this compound has been shown to inhibit tumor growth significantly. For example, in xenograft models using human cancer cells, the compound reduced tumor size compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Inhibition of Cell Proliferation : It affects key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Q & A

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Crystallization : Optimize solvent polarity (e.g., acetonitrile/water mixtures) and cooling rates (0.5°C/hour).

- Data Collection : Use synchrotron radiation for high-resolution diffraction (≤0.8 Å) and refine structures with SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.